

Can I reuse Poly-L-lysine coating solution and how many times?

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Compound of Interest

Compound Name: Poly-L-lysine (hydrochloride)

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Technical Support Center: Poly-L-lysine (PLL) Coating

This technical support guide provides in-depth information, frequently asked questions (FAQs), and troubleshooting advice for reusing Poly-L-lysine (PLL) coating solutions in research applications.

Frequently Asked Questions (FAQs)

Q1: Can I reuse Poly-L-lysine coating solution?

Yes, it is possible to reuse Poly-L-lysine solution, with some sources suggesting it can be reused approximately 3 to 5 times.[1][2] However, it is crucial to consider the potential risks, such as contamination and reduced coating efficiency with each use. It is not recommended to mix fresh PLL solution with used solution.[3]

Q2: How many times can I reuse the PLL solution?

The number of times you can reuse a PLL solution is not definitively established and can depend on your specific application and sensitivity to variability. While some researchers report reusing the solution up to five times, it is essential to monitor for any decline in cell attachment or performance.[2] For sensitive applications, using a fresh solution for each coating is the safest approach to ensure consistency.



Q3: What are the potential risks of reusing PLL solution?

The primary risks associated with reusing PLL solution are:

- Microbial Contamination: Each use introduces the risk of bacterial or fungal contamination, which can adversely affect your cell cultures. Discard the solution if any turbidity or signs of bacterial growth appear.[3]
- Reduced Effectiveness: The concentration and binding capacity of the PLL solution may decrease with each use as the polymer adheres to the coated surfaces. This can lead to suboptimal coating and poor cell attachment.[4][5]
- Introduction of Impurities: Each reuse can introduce dust, cellular debris, or other contaminants into the solution, which can interfere with cell adhesion and growth.

Q4: How should I store reused Poly-L-lysine solution?

If you choose to reuse your diluted PLL solution, it is recommended to filter it after use.[3] Store the solution in a tightly sealed, sterile container in the refrigerator (2-8°C).[3] Diluted PLL solutions are generally stable for at least three months under these conditions.[3][6]

Troubleshooting Guide



Problem	Possible Cause	Solution
Poor or uneven cell attachment	1. Ineffective PLL coating due to depleted or contaminated reused solution. 2. Improperly cleaned culture surface. 3. Insufficient rinsing, leaving residual PLL which can be toxic to cells.[7]	1. Use a fresh PLL solution or a solution that has been reused fewer times. 2. Ensure the glass or plasticware is thoroughly cleaned before coating. Acid washing may be necessary for glass coverslips. [5] 3. Rinse the coated surface thoroughly with sterile water (at least two to three times) before seeding cells.[7][8]
Cells are detaching during experiments	1. Weak PLL coating. 2. The specific cell type may require a different coating substrate.	1. Increase the incubation time with the PLL solution or use a higher concentration (within the recommended range). 2. Consider using Poly-D-lysine for cells with high proteolytic activity, as it is less susceptible to enzymatic degradation.[9]
Visible contamination in the cell culture	1. Contaminated PLL solution.	1. Discard the reused PLL solution immediately if it appears cloudy or contains particulate matter.[3] 2. Always handle the PLL solution in a sterile environment, such as a laminar flow hood.

Quantitative Data Summary



Parameter	Recommendation/Finding	Source(s)
Number of Reuses	3 to 5 times	[1][2]
Diluted Solution Stability	At least 3 months at 2-8°C	[3][6]
Coating Capacity	Up to 900 slides per liter of diluted solution	[3]

Experimental Protocol: Coating Cultureware with Poly-L-lysine

This protocol provides a general guideline for coating cell culture surfaces with Poly-L-lysine. Optimal conditions may vary depending on the cell type and application.

Materials:

- Poly-L-lysine solution (e.g., 0.1% w/v stock solution)
- Sterile tissue culture-grade water or phosphate-buffered saline (PBS)
- Sterile culture vessels (flasks, plates, or coverslips)
- Laminar flow hood

Procedure:

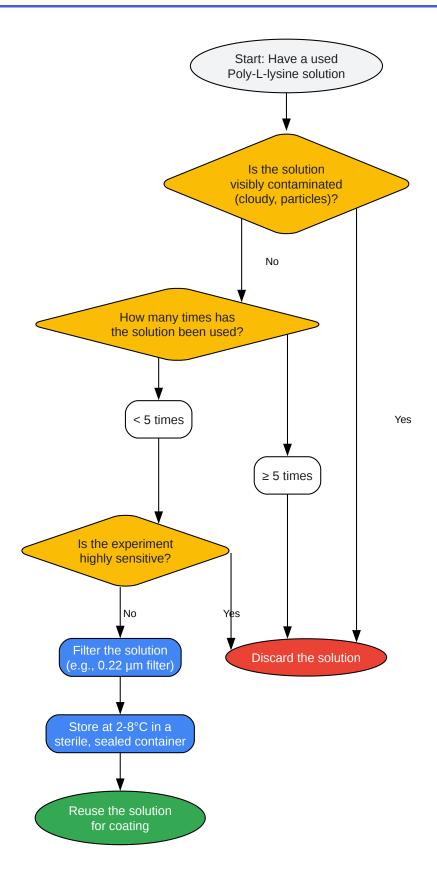
- Preparation of Working Solution:
 - In a laminar flow hood, dilute the stock Poly-L-lysine solution to the desired working concentration (typically 0.01 mg/mL to 0.1 mg/mL) with sterile tissue culture-grade water or PBS.[8][10] A common dilution is 1:10 from a 0.1% stock solution.[3][8]
- Coating the Surface:
 - Add a sufficient volume of the working solution to completely cover the surface of the culture vessel. A typical volume is 1 mL per 25 cm².[8][10]



- Gently rock the vessel to ensure the entire surface is evenly coated.[8][10]
- Incubation:
 - Incubate the cultureware at room temperature for at least 5 minutes.[8][11] Some protocols suggest longer incubation times, from 30 minutes to overnight.[8][10]
- Aspiration and Rinsing:
 - Aspirate the Poly-L-lysine solution from the culture vessel.
 - Thoroughly rinse the surface with sterile tissue culture-grade water or PBS to remove any unbound Poly-L-lysine. Repeat the rinse at least two to three times, as residual PLL can be cytotoxic.[7][8]
- Drying:
 - Allow the coated surface to dry completely in a sterile environment, such as a laminar flow hood, for at least 2 hours before introducing cells and medium.[8][10]

Decision Workflow for Reusing Poly-L-lysine Solution





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Caption: Decision tree for reusing Poly-L-lysine solution.



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